2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene
Overview
Description
“2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene” is a chemical compound with the molecular formula C26H12Br4 . It appears as a light yellow to brown powder or crystal .
Molecular Structure Analysis
The molecular structure of “2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene” is characterized by the presence of a bifluorenylidene core with four bromine atoms attached at the 2,2’,7,7’ positions . The InChI code for the compound is 1S/C26H12Br4/c27-13-1-5-17-18-6-2-14(28)10-22(18)25(21(17)9-13)26-23-11-15(29)3-7-19(23)20-8-4-16(30)12-24(20)26/h1-12H .Physical And Chemical Properties Analysis
“2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene” is a solid at 20 degrees Celsius . It has a molecular weight of 644.00 . The compound has a melting point of 455 degrees Celsius .Scientific Research Applications
Comprehensive Analysis of 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene Applications
Electroluminescent Devices: 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene is utilized as a blue-emitting material in electroluminescent devices. Its spirobifluorene structure decreases crystallization and enhances color stability by preventing aggregate or excimer formation .
Optoelectronic Materials: This compound is integral in the development of high-quality optoelectronic materials, which are crucial for advancing functional materials research .
3. Hole Transport Material for Solar Cells It serves as a precursor for creating hole transport materials like spiro-OMeTAD, used in perovskite solar cells to improve charge mobility and reduce recombination .
Organic Light-Emitting Devices (OLEDs): The compound is used to synthesize materials like TPSBF for OLEDs that exhibit broad-spectrum white emission with high luminescence and efficiency .
Safety and Hazards
“2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene” is classified as a warning substance. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists .
Mechanism of Action
Target of Action
It is known to be used as a material in optoelectronic devices .
Mode of Action
It is a derivative of spirobifluorene, which is commonly used in perovskite solar cells (PSCs) as a hole transport material .
Biochemical Pathways
As a hole transport material, it may play a role in the charge transport pathway in PSCs .
Result of Action
In the context of PSCs, it may contribute to the overall efficiency of the device by facilitating charge transport .
Action Environment
The action, efficacy, and stability of 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene can be influenced by various environmental factors. For instance, the performance of optoelectronic devices can be affected by temperature, humidity, and light exposure .
properties
IUPAC Name |
2,7-dibromo-9-(2,7-dibromofluoren-9-ylidene)fluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H12Br4/c27-13-1-5-17-18-6-2-14(28)10-22(18)25(21(17)9-13)26-23-11-15(29)3-7-19(23)20-8-4-16(30)12-24(20)26/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFZLDRAZNLKJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C3C4=C(C=CC(=C4)Br)C5=C3C=C(C=C5)Br)C6=C2C=CC(=C6)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H12Br4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550068 | |
Record name | 2,7-Dibromo-9-(2,7-dibromo-9H-fluoren-9-ylidene)-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30550068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
644.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27192-91-2 | |
Record name | 2,7-Dibromo-9-(2,7-dibromo-9H-fluoren-9-ylidene)-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30550068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.